molecular formula C13H13N3O4S B3263672 N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide CAS No. 377769-52-3

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B3263672
CAS No.: 377769-52-3
M. Wt: 307.33 g/mol
InChI Key: POKPHEDBFKATIT-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide (CID 3852344) is a sulfonamide derivative with the molecular formula C₁₃H₁₃N₃O₄S . Its structure features a 2-methyl-5-nitrobenzenesulfonyl group linked to a 4-aminophenyl moiety. The nitro group at the 5-position and the methyl group at the 2-position contribute to its electronic and steric properties, distinguishing it from other sulfonamides . This compound has been cataloged by suppliers but is currently discontinued .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-9-2-7-12(16(17)18)8-13(9)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKPHEDBFKATIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219064
Record name N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377769-52-3
Record name N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377769-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia to form the sulfonamide.

    Amination: The final step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reducing Agents: Iron powder, catalytic hydrogenation.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Reduction Products: this compound.

    Substitution Products: Various acylated or alkylated derivatives.

    Oxidation Products: Nitroso or nitro derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
The compound is primarily recognized for its antibacterial activity. It functions as a competitive inhibitor of para-aminobenzoic acid (PABA), essential for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, it disrupts folate production, thereby hindering bacterial growth and replication .

Potential Anticancer Activity
Recent studies suggest that sulfonamides may also possess anticancer properties. The structural modifications of N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide could lead to enhanced efficacy against various cancer cell lines .

Biological Research

Enzyme Inhibition Studies
The compound has been employed in studies focusing on enzyme inhibition. Its ability to mimic PABA allows researchers to investigate interactions with bacterial enzymes, providing insights into the mechanisms of antibiotic resistance and potential therapeutic targets.

Antiviral Applications
Emerging research indicates that sulfonamides may exhibit antiviral properties. For instance, derivatives of sulfonamides have shown effectiveness against viruses such as Dengue and Zika, suggesting potential applications for this compound in antiviral drug development .

Industrial Applications

Synthesis of Dyes and Pigments
In addition to its pharmaceutical applications, this compound can be utilized in the synthesis of dyes and pigments due to its unique chemical properties. The sulfonamide group enhances solubility and stability in various formulations.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various sulfonamides, this compound demonstrated significant inhibitory effects against multiple strains of bacteria, including resistant strains. The findings support its potential as a lead compound for developing new antibiotics.

Case Study 2: Antiviral Activity

Research investigating the antiviral properties of sulfonamide derivatives indicated that this compound exhibited promising activity against the Zika virus, outperforming standard antiviral treatments in vitro. This highlights its potential for further development as an antiviral agent.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth, leading to the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of sulfonamides are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features
Target Compound C₁₃H₁₃N₃O₄S -NO₂ (5), -CH₃ (2) 307.33 g/mol Strong electron-withdrawing nitro group; moderate steric hindrance
5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide C₉H₇ClN₂O₅S -Cl (4), -OCH₃ (2), -NH₂ (5) 258.62 g/mol Electron-donating methoxy and amino groups; halogen enhances lipophilicity
N-(4-Aminophenyl)-4-methylbenzenesulfonamide C₁₃H₁₄N₂O₂S -CH₃ (4) 262.33 g/mol Simple methyl substituent; facilitates hydrogen bonding
5-amino-N-(4-cyanophenyl)-2-methylbenzene-1-sulfonamide C₁₄H₁₃N₃O₂S -CN (4), -CH₃ (2), -NH₂ (5) 299.34 g/mol Cyano group increases polarity; amino group enhances solubility

Key Observations :

  • Steric Effects: The 2-methyl group in the target compound introduces moderate steric hindrance, which may limit rotational freedom compared to unsubstituted analogs like N-(4-aminophenyl)-4-methylbenzenesulfonamide .
  • Hydrogen Bonding : The -NH₂ group in the target compound and analogs (e.g., ) enables hydrogen bonding, influencing crystal packing and solubility .

Crystallographic and Conformational Differences

  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide: Exhibits a V-shaped conformation with a 45.86° dihedral angle between aromatic rings; hydrogen bonding forms 3D networks .
  • Nitro-Substituted Analog (Target) : The nitro group likely increases planarity and rigidity compared to methyl-substituted analogs, altering packing efficiency and solubility.

Biological Activity

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores its mechanism of action, biological interactions, and potential therapeutic applications based on diverse research findings.

This compound primarily acts as an antibacterial agent . Its mechanism involves:

  • Inhibition of Folic Acid Synthesis : The compound acts as a competitive inhibitor of para-aminobenzoic acid (PABA), essential for bacterial folate synthesis. By binding to the enzyme dihydropteroate synthase, it disrupts folate production, which is crucial for bacterial growth and replication.

Biological Activity and Applications

Research has demonstrated various biological activities associated with this sulfonamide compound:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that it effectively inhibits bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides like sulfanilamide.

Antiparasitic Properties

In addition to its antibacterial effects, some studies have explored the compound's potential against parasitic infections. For instance, derivatives of sulfonamides have shown activity against malaria and trypanosomiasis .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

Compound NameKey FeaturesUnique Aspects
SulfanilamideBasic structure similar to N-(4-amino...)First synthetic antibacterial agent
SulfamethoxazoleContains a methoxy groupBroader spectrum of antimicrobial activity
SulfadiazineFeatures a pyrimidine ringPrimarily used in veterinary medicine

The distinct nitro and methyl substitutions in this compound may enhance its biological activity compared to other sulfonamides, allowing for targeted modifications that could improve therapeutic profiles.

Case Studies and Research Findings

Several studies have reported on the biological activity of sulfonamides, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited various bacterial strains in vitro, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria.
  • In Vivo Studies : Animal models have been used to assess the efficacy of sulfonamides in treating infections. Results indicated that compounds like this compound could reduce infection rates significantly compared to control groups .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with bacterial enzymes involved in folate synthesis. These findings support its potential as a lead compound for further drug development .

Q & A

Q. What are the key steps and considerations in synthesizing N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide?

The synthesis typically involves reacting 2-methyl-5-nitrobenzenesulfonyl chloride with 4-aminophenylamine (aniline derivative) under controlled conditions. A base such as triethylamine or pyridine is essential to neutralize HCl generated during the sulfonamide bond formation. Reaction solvents (e.g., dichloromethane or THF) must be anhydrous to avoid hydrolysis. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. How can researchers confirm the structural integrity of this compound experimentally?

Structural validation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons, methyl groups) and confirm substitution patterns.
  • IR : Absorption bands for sulfonamide (S=O at ~1350–1150 cm1^{-1}) and nitro groups (~1520–1350 cm1^{-1}) are critical.
  • Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns. Contradictions in spectral data should prompt re-evaluation of reaction conditions or purity .

Q. What are the primary research applications of this sulfonamide derivative?

This compound serves as:

  • A building block for synthesizing complex molecules (e.g., heterocyclic compounds with potential bioactivity).
  • A probe in biochemical assays due to its nitro and sulfonamide groups, which may interact with enzymes or receptors.
  • A candidate for studying structure-activity relationships (SAR) in medicinal chemistry .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the nitro and sulfonamide groups in this compound?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the benzene ring. The sulfonamide moiety participates in hydrogen bonding, influencing solubility and interactions with biological targets. Computational studies (DFT) can model electron density distribution to predict reactivity .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Key strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonation minimizes side reactions.
  • Molar ratios : A 1.2:1 excess of sulfonyl chloride to amine improves conversion.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) may accelerate sulfonamide formation. Process optimization via Design of Experiments (DoE) is recommended to balance variables .

Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Contradictions may arise from:

  • Tautomerism : The sulfonamide group can exhibit resonance structures, altering chemical shifts.
  • Impurities : Trace solvents or byproducts require re-purification.
  • Solvent effects : Deuterated solvents (e.g., DMSO-d6_6) can influence peak splitting. Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., carbonic anhydrase).
  • Cellular assays : Test cytotoxicity (via MTT assay) or antiproliferative effects in cancer cell lines.
  • Molecular docking : Predict binding modes to proteins using software like AutoDock Vina. Studies on structurally similar sulfonamides highlight antimicrobial and anticancer potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide
Reactant of Route 2
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N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide

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